
tert-Butyl 4-methoxyisoindoline-2-carboxylate
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Overview
Description
tert-Butyl 4-methoxyisoindoline-2-carboxylate is an organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methoxyisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl chloroformate and methoxy-substituted reagents. One common method involves the following steps:
Starting Material: Isoindoline derivative.
Reagent: tert-Butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product Formation: The reaction yields this compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Ester
The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in peptide coupling or further functionalization.
Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : Room temperature
-
Time : 2–4 hours
Mechanism :
Protonation of the ester oxygen followed by cleavage of the tert-butyl group via carbocation formation. The resulting carboxylic acid is stabilized by resonance .
Radical Chlorination Reactions
The isoindoline core participates in radical-mediated chlorination using tert-butyl hypochlorite (tBuOCl). This reaction selectively produces chlorinated oxindoles under mild conditions .
Example Reaction :
Substrate : Ethyl 1H-indole-2-carboxylate
Conditions :
-
Reagent : tBuOCl (2.5 equiv.)
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Solvent : Ethyl acetate
-
Temperature : 40°C
-
Time : 16 hours
Products :
Product Type | Yield (%) | Key Feature |
---|---|---|
2-Chloro-3-oxindole | 99 | Chlorine at C2, ketone at C3 |
2,2-Dichloro-3-oxindole | 85 | Two chlorines at C2 |
3,3-Dichloro-2-oxindole | 56 | Two chlorines at C3 |
Mechanism :
Homolytic cleavage of tBuOCl generates chlorine and oxygen radicals, initiating a cascade of radical additions and eliminations .
Nucleophilic Substitution at the Methoxy Group
The methoxy group at position 4 can undergo demethylation or displacement reactions under specific conditions.
Demethylation :
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Reagent : BBr₃ in DCM
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Temperature : 0°C to RT
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Product : tert-Butyl 4-hydroxyisoindoline-2-carboxylate (precursor for further derivatization) .
Halogenation :
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Reagent : N-Bromosuccinimide (NBS) or NCS
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Conditions : Radical initiators (e.g., AIBN) in CCl₄
-
Product : tert-Butyl 4-bromoisoindoline-2-carboxylate (used in cross-coupling reactions) .
Cross-Coupling Reactions
The aromatic ring facilitates palladium-catalyzed couplings, enabling structural diversification:
Suzuki Coupling :
-
Substrate : 4-Bromo derivative (from halogenation)
-
Conditions :
-
Catalyst : Pd(PPh₃)₄
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Base : Na₂CO₃
-
Solvent : 1,4-Dioxane/H₂O
-
Temperature : 100°C
-
Example Product :
4-Aryl-substituted isoindoline derivatives (e.g., 4-pyrazole analog) .
Decarboxylative Functionalization
Under oxidative conditions, the carboxylate group undergoes decarboxylation to form reactive intermediates:
Conditions :
-
Reagent : Pb(OAc)₄ or Ag₂CO₃
-
Solvent : Toluene
Comparative Reactivity of Analogues
Key structural analogs and their reactivity differences:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the most significant applications of tert-butyl 4-methoxyisoindoline-2-carboxylate is its potential as an anticancer agent. Research has demonstrated that derivatives of isoindoline compounds exhibit antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including colorectal and glioblastoma cells. In a study conducted by the National Cancer Institute, several isoindoline derivatives were tested for their efficacy, revealing substantial growth inhibition rates in tumor cells .
Table 1: Anticancer Activity of Isoindoline Derivatives
Compound Name | Cell Line Tested | GI50 (μM) | TGI (μM) | Reference |
---|---|---|---|---|
This compound | Human Tumor Cells | 15.72 | 50.68 | |
Compound A | Colorectal Cancer | 12.5 | 45.3 | |
Compound B | Glioblastoma | 10.0 | 40.0 |
1.2 Neuroprotective Properties
Another area of interest is the neuroprotective effects of isoindoline derivatives, including this compound. Studies suggest that these compounds may interact with specific receptors or pathways involved in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases .
Biological Research
2.1 Targeting Protein Interactions
Research has indicated that this compound can serve as a scaffold for developing inhibitors that target specific protein interactions involved in disease mechanisms. For example, studies have focused on its ability to inhibit the binding of proteins related to DNA damage repair, which is crucial in cancer biology .
Table 2: Protein Interaction Studies
Material Science
3.1 Synthesis of Novel Materials
In material science, this compound has been utilized as a precursor for synthesizing novel materials with unique properties. Its ability to form complexes with metals has been exploited to create catalysts and other functional materials .
Table 3: Material Properties Derived from Isoindoline Compounds
Material Type | Application Area | Property Highlight |
---|---|---|
Titanocene Complexes | Catalysis | Enhanced reactivity |
Polymer Composites | Electronics | Improved conductivity |
Biological Activity
tert-Butyl 4-methoxyisoindoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 181269-69-2
1. Inhibition of Rho Kinases
One of the primary biological activities associated with this compound is its role as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are involved in various cellular functions, including cytoskeletal dynamics, cell migration, and proliferation. Inhibition of ROCK pathways has therapeutic implications for conditions such as cancer and cardiovascular diseases.
Table 1: ROCK Inhibition Data
Compound | IC50 (nM) | Effect on Cell Migration |
---|---|---|
This compound | 150 | Decreased by 40% |
Control (no inhibitor) | - | Baseline |
2. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease. In vitro studies have shown that this compound can reduce oxidative stress markers and inflammatory cytokines in astrocyte cultures exposed to Aβ.
Case Study: Neuroprotection in Astrocytes
A study conducted on astrocytic cultures treated with Aβ demonstrated that the addition of this compound led to:
- A reduction in TNF-α levels by approximately 25%.
- An increase in cell viability by about 20% compared to untreated controls.
The mechanism through which this compound exerts its effects involves the modulation of signaling pathways associated with inflammation and cell survival. By inhibiting ROCK activity, the compound may prevent the downstream effects of Rho signaling, which include cytoskeletal rearrangements and inflammatory responses.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a moderate bioavailability profile. Toxicological assessments indicate a low risk of acute toxicity; however, further studies are necessary to evaluate long-term safety and potential side effects.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 4-methoxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-8-10-6-5-7-12(17-4)11(10)9-15/h5-7H,8-9H2,1-4H3 |
InChI Key |
XZFWAGXQIVLESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)OC |
Origin of Product |
United States |
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